(5-Cyclopropylisoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-5-2-3-7-17(14)21-23-20(29-25-21)11-15-6-4-10-26(13-15)22(27)18-12-19(28-24-18)16-8-9-16/h2-3,5,7,12,15-16H,4,6,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWHAHLMIPXTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NOC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5-Cyclopropylisoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into two main components:
- Cyclopropylisoxazole moiety : Known for its role in various biological activities.
- Piperidine derivative : Often associated with neuroactive properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on inflammation, pain modulation, and potential neuroprotective effects.
1. Anti-inflammatory Properties
Research indicates that isoxazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX). Specifically, compounds similar to the one have shown promise in reducing inflammation through COX inhibition. A study highlighted that certain isoxazoles exhibited significant anti-inflammatory effects in models of arthritis and hyperalgesia .
2. Pain Modulation
The piperidine component suggests potential analgesic properties. In vivo studies have demonstrated that derivatives with similar structures can effectively reduce pain responses in experimental models. For instance, a related compound was shown to inhibit the migration of pro-inflammatory cells, contributing to its analgesic effects .
3. Neuroprotective Effects
The combination of isoxazole and piperidine suggests possible neuroprotective capabilities. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. Some studies indicate that they may enhance cognitive function and protect neuronal cells from oxidative stress.
Case Studies
Several studies have explored the biological activity of similar compounds:
Case Study 1: Inhibition of COX Enzymes
A series of 3,4-diaryloxazolones were evaluated for their ability to inhibit COX-2 selectively. The findings revealed that modifications at specific positions significantly enhanced their anti-inflammatory properties while reducing gastrointestinal toxicity .
Case Study 2: Analgesic Efficacy
In a controlled trial assessing pain relief in animal models, a related piperidine compound demonstrated a marked reduction in pain behavior compared to controls. This suggests that the structural features present in (5-Cyclopropylisoxazol-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may confer similar benefits .
Research Findings Summary Table
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step protocols, leveraging cyclization and coupling reactions.
Key Reaction Pathways
| Step | Reaction Type | Conditions | Catalysts/Reagents | Yield | Source |
|---|---|---|---|---|---|
| 1 | Cyclization | 80–100°C, DMF | K₂CO₃, CuI | 65% | |
| 2 | Alkylation | RT, THF | NaH, AlCl₃ | 72% | |
| 3 | Coupling | 120°C, Toluene | Pd(PPh₃)₄ | 58% |
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Cyclopropylisoxazole Formation : The 5-cyclopropylisoxazole-3-yl group is synthesized via [3+2] cycloaddition of nitrile oxides with cyclopropane derivatives under basic conditions.
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Oxadiazole-Piperidine Linkage : The oxadiazole ring is formed through condensation of amidoximes with carboxylic acid derivatives, followed by alkylation of the piperidine nitrogen .
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but undergoes degradation under specific stressors:
Degradation Pathways
| Condition | Degradation Products | Half-Life (DT₅₀) | Source |
|---|---|---|---|
| Hydrolysis (pH 7) | Cyclopropylcarboxylic acid derivatives | 72 h | |
| UV Light | Oxadiazole ring cleavage | 48 h | |
| Thermal (100°C) | Partial isomerization | Stable |
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Hydrolysis : The isoxazole ring is susceptible to hydrolysis, forming cyclopropylcarboxylic acid analogs .
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Photodegradation : UV exposure cleaves the oxadiazole ring, releasing o-tolyl fragments .
Reactivity with Functional Groups
The compound participates in selective reactions due to its electron-deficient isoxazole and oxadiazole rings:
Nucleophilic Substitution
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Site : The oxadiazole’s C-5 position reacts with nucleophiles (e.g., amines, thiols) under mild conditions .
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Example :
Electrophilic Aromatic Substitution
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The o-tolyl group undergoes nitration or halogenation at the para position relative to the methyl group .
Catalytic and Metabolic Reactions
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compound A: (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS: 1705207-39-1)
- Structural Differences : Replaces the 5-cyclopropylisoxazole with a 1H-1,2,4-triazole ring .
- Impact on Properties: Molecular Weight: 352.4 g/mol (vs. ~394 g/mol estimated for the target compound). Polarity: The triazole’s higher polarity may improve aqueous solubility compared to the cyclopropylisoxazole.
Compound B: 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Structural Differences: Substitutes the piperidine-methanone group with a trifluoromethylphenyl-oxadiazole. Cyclopropyl is attached to a pyrazole instead of an isoxazole .
- Impact on Properties :
- Electron Effects : The trifluoromethyl group increases electron-withdrawing effects, altering electronic distribution and binding affinity.
- Lipophilicity : The pyrazole’s lower basicity compared to isoxazole may reduce solubility but improve membrane permeability.
Compound C: 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives
- Structural Differences : Incorporates a pyrimidine ring instead of cyclopropylisoxazole .
- Synthetic Accessibility: Synthesized via three-component cycloaddition, which may offer scalability advantages.
Comparative Data Table
Research Findings and Implications
- Metabolic Stability: The cyclopropyl group in the target compound likely improves resistance to oxidative metabolism compared to non-cyclopropyl analogs (e.g., Compound A) .
- Binding Interactions : The o-tolyl group may enhance hydrophobic interactions in protein pockets, similar to trifluoromethylphenyl in Compound B but with reduced steric hindrance .
- Synthetic Challenges : The piperidine linker in the target compound introduces conformational flexibility, which may complicate crystallization but improve bioavailability .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclocondensation, alkylation, and coupling. Key steps include:
- Cyclocondensation : Refluxing intermediates (e.g., hydrazine hydrate with ethyl oxalate) in ethanol to form pyrazole or oxadiazole cores .
- Alkylation : Using phosphorus oxychloride for introducing methyl or aryl groups at specific positions .
- Purification : Recrystallization from DMF-EtOH (1:1) or HPLC to isolate the final product .
- Catalyst Selection : Sodium hydride in toluene enhances reactivity for ketone intermediates .
Basic: Which analytical techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and piperidine/isoxazole connectivity .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for analogous triazole-pyrazole hybrids .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Basic: How should initial biological screening be designed to assess activity?
Methodological Answer:
- Enzyme Inhibition Assays : Target 14-α-demethylase (PDB: 3LD6) using fluorometric substrates to evaluate antifungal potential .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine potency thresholds .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substituent Variation : Modify cyclopropyl (isoxazole) or o-tolyl (oxadiazole) groups and compare bioactivity .
- Computational Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., 14-α-demethylase) .
- Free-Wilson Analysis : Quantify contributions of individual moieties to activity using regression models .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Purity Verification : Reanalyze compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Assay Reproducibility : Standardize protocols (e.g., fixed incubation times, pH controls) .
- Orthogonal Assays : Confirm enzyme inhibition using SPR (surface plasmon resonance) alongside fluorometric methods .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsomal Assays : Incubate with rat/human microsomes and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic liabilities .
- Half-life Determination : Calculate t₁/₂ using in vitro intrinsic clearance data .
Advanced: What techniques characterize molecular interactions with biological targets?
Methodological Answer:
- Molecular Dynamics Simulations : GROMACS for 100-ns trajectories to study binding stability .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (if crystallography fails) .
Advanced: How does polymorphism impact physicochemical properties?
Methodological Answer:
- Crystallographic Screening : Identify polymorphs via solvent-drop grinding and DSC .
- Dissolution Testing : Compare solubility of forms in simulated gastric fluid (pH 1.2) .
- Stability Studies : Store polymorphs at 40°C/75% RH for 4 weeks and monitor degradation .
Advanced: How to develop validated HPLC methods for purity analysis?
Methodological Answer:
- Column Selection : Use C18 (150 mm × 4.6 mm, 3.5 µm) for baseline separation .
- Mobile Phase : Optimize acetonitrile:phosphate buffer (pH 3.0) gradients to resolve impurities .
- Validation Parameters : Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and precision (%RSD < 2.0) .
Advanced: What strategies evaluate in vivo toxicity and pharmacokinetics?
Methodological Answer:
- Rodent Studies : Administer 10–100 mg/kg orally and monitor plasma levels via LC-MS .
- Tissue Distribution : Euthanize at 24h post-dose and quantify compound in liver/kidneys .
- Histopathology : Examine organ sections for necrosis or inflammation .
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